molecular formula C5H7BrN2O B15147647 ((5-Bromofuran-2-yl)methyl)hydrazine CAS No. 1016675-04-9

((5-Bromofuran-2-yl)methyl)hydrazine

Cat. No.: B15147647
CAS No.: 1016675-04-9
M. Wt: 191.03 g/mol
InChI Key: FWDPZORULOPFDG-UHFFFAOYSA-N
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Description

((5-Bromofuran-2-yl)methyl)hydrazine is an organic compound with the molecular formula C5H7BrN2O. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Bromofuran-2-yl)methyl)hydrazine typically involves the bromination of furan derivatives followed by the introduction of the hydrazine moiety. One common method is the bromination of furan at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then reacted with hydrazine hydrate under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

((5-Bromofuran-2-yl)methyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .

Scientific Research Applications

Chemistry

In chemistry, ((5-Bromofuran-2-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of ((5-Bromofuran-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • ((5-Chlorofuran-2-yl)methyl)hydrazine
  • ((5-Iodofuran-2-yl)methyl)hydrazine
  • ((5-Methylfuran-2-yl)methyl)hydrazine

Uniqueness

((5-Bromofuran-2-yl)methyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that are not as readily accessible with other halogenated derivatives .

Properties

CAS No.

1016675-04-9

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

(5-bromofuran-2-yl)methylhydrazine

InChI

InChI=1S/C5H7BrN2O/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2

InChI Key

FWDPZORULOPFDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CNN

Origin of Product

United States

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